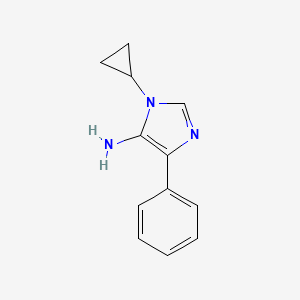

1-cyclopropyl-4-phenyl-1H-imidazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-phenylimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-11(9-4-2-1-3-5-9)14-8-15(12)10-6-7-10/h1-5,8,10H,6-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKITWIKDJOCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC(=C2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268524 | |

| Record name | 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-59-4 | |

| Record name | 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopropyl 4 Phenyl 1h Imidazol 5 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine reveals several potential bond disconnections that form the basis for forward synthetic planning. The most logical disconnections involve breaking the bonds that form the imidazole (B134444) ring, as well as the bond connecting the cyclopropyl (B3062369) group to the ring nitrogen.

Figure 1: Retrosynthetic Analysis of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine

This diagram illustrates potential retrosynthetic pathways. The forward syntheses are discussed in the following sections.

Key disconnections can be summarized as:

N1-Cyclopropyl Bond: The bond between the imidazole nitrogen and the cyclopropyl group can be disconnected, suggesting a late-stage N-alkylation or N-arylation (via coupling) of a pre-formed 4-phenyl-1H-imidazol-5-amine intermediate.

Imidazole Core Bonds: The imidazole ring itself can be constructed through various well-established methods. Common disconnections lead back to simpler acyclic precursors. For a 1,4,5-trisubstituted imidazole, this often involves strategies that build the ring from three or four components or through the cyclization of a linear precursor. For instance, disconnecting the C4-C5 and N1-C5 bonds suggests a reaction between a phenyl-containing α-dicarbonyl or equivalent, an ammonia (B1221849) source, and a cyclopropyl-containing aldehyde equivalent.

Classical and Contemporary Approaches to Imidazole Ring Formation

The formation of the imidazole ring is the cornerstone of the synthesis. A variety of methods, from classical condensations to modern catalyzed reactions, can be envisioned.

Multi-component reactions (MCRs) offer an efficient route to polysubstituted imidazoles by combining three or more starting materials in a single pot. nih.govrsc.orgrsc.org For the target molecule, a four-component reaction is a plausible strategy.

One common MCR for imidazole synthesis is the Radziszewski reaction and its modern variations, which typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonia (or an ammonium (B1175870) salt). researchgate.netresearchgate.net To synthesize 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine, the starting materials could theoretically be:

1,2-Dicarbonyl: Benzil (or a related phenyl-substituted 1,2-dicarbonyl compound).

Aldehyde: An appropriate one-carbon source.

Primary Amine: Cyclopropylamine. longdom.org

Ammonia Source: Ammonium acetate.

The reaction would proceed through the condensation of these components, followed by cyclization and aromatization to yield the desired tetrasubstituted imidazole framework. nih.gov The amino group at C5 would originate from the ammonia source.

| MCR Approach | Starting Material 1 | Starting Material 2 | Starting Material 3 | Ammonia Source | Catalyst/Conditions |

| Tetrasubstituted Imidazole Synthesis | Benzil | Formaldehyde (or equivalent) | Cyclopropylamine | Ammonium Acetate | Acid catalyst (e.g., acetic acid), heat or microwave irradiation nih.gov |

Table 1: Proposed Multi-component Reaction for 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine Synthesis.

A powerful strategy for forming the imidazole ring involves the cyclization of an amidine with a suitable three-carbon synthon, such as an α-haloketone or a vinyl azide (B81097). nih.gov

Amidine and α-Haloketone Cyclization: This approach would involve the reaction of a cyclopropyl-substituted amidine (or guanidine, which is a type of amidine) with an α-haloketone bearing the phenyl group. For the target molecule, N-cyclopropylguanidine could be reacted with a 2-halo-1-phenylethanone derivative. The initial condensation would be followed by cyclization to form the imidazole ring.

Vinyl Azide Cyclization: A more contemporary method involves the [3+2] cycloaddition of a vinyl azide with an amidine. nih.gov In this scenario, a phenyl-substituted vinyl azide could react with a cyclopropyl-substituted amidine. This reaction often proceeds under mild, catalyst-free conditions, offering good functional group tolerance. nih.gov

| Cyclization Approach | Precursor 1 | Precursor 2 | Key Reaction Type |

| Amidine/Ketone | N-Cyclopropylguanidine | 2-Bromo-1-phenylethanone | Condensation-Cyclization |

| Amidine/Vinyl Azide | Benzamidine | Cyclopropyl vinyl azide | [3+2] Cycloaddition |

Table 2: Potential Cyclization Strategies for the Imidazole Ring.

Transition-metal catalysis has provided numerous elegant pathways for the synthesis of heterocyclic compounds, including imidazoles. Catalysts based on copper, palladium, rhodium, and nickel have been employed in various C-N and C-C bond-forming reactions to construct the imidazole core.

A plausible transition-metal-catalyzed approach could involve a copper-catalyzed coupling reaction. For instance, a copper-catalyzed reaction of N-cyclopropyl-N'-arylformamidine with a terminal alkyne could lead to the formation of the desired imidazole.

| Catalyst System | Reactant 1 | Reactant 2 | General Conditions | Reference |

| Copper(I) or Copper(II) | A phenyl-substituted alkyne | A cyclopropyl-containing amidine | Oxidative conditions, various ligands and bases | General strategy for imidazole synthesis |

| Palladium(0) or Palladium(II) | An N-cyclopropylimidoyl chloride | A phenyl-substituted organometallic reagent | Cross-coupling conditions (e.g., Suzuki, Stille) | General cross-coupling principles |

Table 3: Representative Transition-Metal-Catalyzed Approaches.

Introduction of the Cyclopropyl Moiety and Phenyl Substituent

The cyclopropyl group can be introduced in several ways:

Methods for Phenyl Group Functionalization

The introduction of functional groups onto the 4-phenyl substituent of the imidazole ring can be achieved through two primary strategies: pre-functionalization of the starting materials or post-synthetic modification of the intact imidazole scaffold.

Pre-functionalization of Starting Materials: This is a common and often more straightforward approach. The synthesis of the imidazole ring can be carried out using a phenyl-containing precursor that already bears the desired functional groups. For instance, in a typical imidazole synthesis starting from an α-haloketone and an amine source, a substituted 2-bromoacetophenone (B140003) can be used. nih.gov This method allows for the incorporation of a wide variety of functional groups on the phenyl ring, as the compatibility of the functional group with the imidazole-forming reaction conditions is the main consideration.

Post-Synthetic Modification: Alternatively, the phenyl group can be functionalized after the 1-cyclopropyl-4-phenyl-1H-imidazole core has been assembled. This approach is valuable when the desired functional groups are not compatible with the conditions required for ring formation. A notable example of this strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov For example, a bromo- or iodo-substituted 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine could be coupled with a variety of boronic acids to introduce new carbon-carbon bonds. Similarly, other transition metal-catalyzed reactions can be employed to install different functionalities.

| Functionalization Strategy | Description | Key Reactions | Advantages | Limitations |

| Pre-functionalization | Functional groups are present on the phenyl-containing starting material before imidazole ring synthesis. | Use of substituted acetophenones or benzaldehydes in multicomponent reactions. | Direct synthesis, wide variety of commercially available starting materials. | Functional groups must be stable to the ring-forming reaction conditions. |

| Post-Synthetic Modification | The core imidazole is synthesized first, followed by functionalization of the phenyl ring. | Suzuki coupling, Buchwald-Hartwig amination, and other palladium-catalyzed cross-couplings. | Allows for the introduction of sensitive functional groups. | May require additional protection/deprotection steps for other reactive sites on the molecule. |

Optimization of Reaction Conditions and Process Development

The efficient synthesis of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction times and environmental impact.

The choice of solvent and catalyst is critical in imidazole synthesis. A wide array of catalysts have been explored for the synthesis of substituted imidazoles, ranging from metal-based catalysts to organocatalysts.

Catalysis: Copper salts, such as copper(I) iodide (CuI), have proven effective in catalyzing the multicomponent synthesis of trisubstituted imidazoles. nih.gov Other metal-based catalysts include various metal tetrafluoroborates, with Zn(BF₄)₂ showing high efficacy. rsc.org In a push towards greener chemistry, heterogeneous catalysts like γ-alumina nanoparticles and silver nanoparticles have been employed, offering advantages such as ease of separation and reusability. researchgate.netresearchgate.net Organocatalysts, for example, lactic acid and Amberlite IR-120(H), provide metal-free alternatives. researchgate.netrsc.org

Solvent Effects: The reaction medium can significantly influence the outcome of the synthesis. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.gov Alcohols, such as ethanol, are also frequently employed, particularly in conjunction with green catalysts. researchgate.net Interestingly, solvent-free conditions have been shown to be effective, especially when combined with high temperatures or microwave irradiation, which aligns with the principles of green chemistry. rsc.org Glycerol has emerged as a beneficial green solvent, capable of promoting reactions at room temperature through hydrogen bonding interactions with the reactants. researchgate.net

| Parameter | Examples | Effect on Synthesis |

| Catalyst | CuI, Zn(BF₄)₂, γ-Alumina nanoparticles, Lactic acid, Amberlite IR-120(H) | Can increase reaction rates, improve yields, and influence selectivity. Heterogeneous catalysts can be recycled. |

| Solvent | DMF, DMSO, Ethanol, Glycerol, Solvent-free | Affects reactant solubility, reaction rate, and in some cases, product selectivity. Green solvents reduce environmental impact. |

Temperature is a key parameter that is often manipulated to control reaction rates and yields. While some multicomponent reactions for imidazole synthesis proceed efficiently at room temperature, others require elevated temperatures, with common ranges being 80-160°C. researchgate.netrsc.org The use of microwave irradiation has become a popular technique to accelerate reactions, often leading to significantly reduced reaction times and improved yields. derpharmachemica.com For many standard laboratory syntheses of imidazoles, the reactions are conducted at atmospheric pressure, and pressure control is not a primary consideration unless volatile reagents or gaseous byproducts are involved.

| Condition | Typical Range/Method | Impact on Reaction |

| Temperature | Room Temperature to 180°C | Higher temperatures generally increase reaction rates, but can also lead to side products. |

| Energy Source | Conventional heating, Microwave irradiation | Microwave heating can dramatically reduce reaction times and sometimes improve yields. derpharmachemica.com |

| Pressure | Atmospheric | Most syntheses are performed at atmospheric pressure. |

For a molecule with multiple substitution points like 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine, controlling the regiochemistry is paramount to avoid the formation of undesired isomers.

Regioselectivity: The specific arrangement of substituents on the imidazole ring is determined by the synthetic route. Multicomponent reactions, while efficient, can sometimes lead to mixtures of regioisomers. The choice of catalyst and starting materials is crucial for directing the reaction towards the desired 1,4,5-trisubstituted product. For example, rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones has been developed as a method for the regioselective synthesis of trisubstituted imidazoles. nih.gov The substitution pattern on the β-enaminone can direct the cyclization to form the desired imidazole isomer. nih.gov Similarly, specific syntheses for 1,4-disubstituted imidazoles have been reported, highlighting that targeted approaches are necessary for regiocontrol. acs.org The TosMIC (tosylmethyl isocyanide) based synthesis can yield 1,4- and 4,5-disubstituted imidazoles regioselectively, but can result in mixtures when targeting 1,4,5-trisubstitution. semanticscholar.org

Stereoselectivity: Stereoselectivity is not an inherent issue for the achiral 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine molecule itself. However, if chiral centers were present on the substituents (for example, on the cyclopropyl or phenyl rings), or if the synthesis involved chiral catalysts or auxiliaries, then stereochemical outcomes would need to be considered.

| Selectivity | Controlling Factors | Relevance to Synthesis |

| Regioselectivity | Choice of starting materials (e.g., substituted β-enaminones), catalyst (e.g., Rh(II) catalysts), and reaction pathway (e.g., directed annulation). | Crucial for obtaining the correct 1,4,5-substitution pattern and avoiding isomeric impurities. |

| Stereoselectivity | Not applicable to the parent molecule. Would be a factor if chiral substituents were introduced. | N/A for the synthesis of the achiral target compound. |

Chemical Reactivity and Derivatization Studies of 1 Cyclopropyl 4 Phenyl 1h Imidazol 5 Amine

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, a pyridinium-like nitrogen (N1) and a pyrrole-like nitrogen (N3), which exhibit different chemical properties. The N1 nitrogen is substituted with a cyclopropyl (B3062369) group, while the N3 nitrogen is part of an N-H bond and possesses a lone pair of electrons, making it a primary site for electrophilic attack.

Protonation Studies and Basicity Characterization

The basicity of the imidazole ring is a fundamental aspect of its reactivity. The nitrogen at the third position of the imidazole ring is generally the more basic site due to the availability of its lone pair of electrons. nih.gov For imidazole itself, the pKa of its conjugate acid is approximately 7, making it about 60 times more basic than pyridine. nih.gov

Alkylation and Acylation Reactions

The nucleophilic N3 nitrogen of the imidazole ring is susceptible to alkylation and acylation reactions. These reactions typically proceed via the attack of the nitrogen lone pair on an electrophilic carbon atom.

Alkylation: Alkylation of N-unsubstituted imidazoles with alkyl halides is a common method for introducing substituents at the N3 position. The reaction generally proceeds under basic conditions to deprotonate the N-H group, enhancing the nucleophilicity of the imidazole ring.

Acylation: Acylation of the imidazole ring can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylimidazoles are useful intermediates in organic synthesis.

While specific examples of alkylation and acylation of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine are not extensively documented, the general reactivity of the imidazole N-H group suggests that these transformations are feasible.

Transformations Involving the Exocyclic Amine Functionality

The exocyclic primary amine at the C5 position is a key site for derivatization, allowing for a wide range of chemical modifications.

Amine Derivatization Strategies for Chemical Modification

The primary amino group can be derivatized using various reagents to alter the compound's physicochemical properties. Common derivatization strategies for amines include reactions with dansyl chloride, o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and dabsyl chloride. nih.gov These reagents react with the amine to form stable adducts with enhanced detectability or altered reactivity. For example, dansyl chloride produces fluorescent derivatives with high ionization efficiency, making them suitable for LC-MS/MS analysis. nih.gov

Another approach involves the conversion of the amine to other functional groups. For instance, the amino group can be transformed into an isothiocyanate, a versatile functional group for further reactions. bldpharm.com

Condensation and Coupling Reactions of the Amino Group

The exocyclic amino group of 5-aminoimidazoles readily participates in condensation and coupling reactions, providing access to a variety of fused heterocyclic systems and other complex molecules.

Condensation Reactions: 5-Aminoimidazoles can undergo condensation reactions with carbonyl compounds. For example, they can react with aldehydes and Meldrum's acid in a three-component condensation to yield tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net Similarly, condensation with β-ketoesters leads to the formation of imidazo[4,5-f]quinoline derivatives. arabjchem.org The reaction of 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) with 1-acetyl-2-imidazolin-2-one in the presence of POCl₃ has also been reported. researchgate.net

Coupling Reactions: The amino group can be diazotized to form a diazonium salt, which can then undergo coupling reactions. For example, 5-diazoimidazole-4-carboxamide (B1140617) can couple with aromatic compounds like 2-naphthol (B1666908) and N,N-dimethylaniline. datapdf.com Palladium-catalyzed cross-coupling reactions are also a powerful tool for forming C-N bonds. Unprotected bromoimidazoles can be efficiently aminated using a palladium catalyst with a bulky biarylphosphine ligand. acs.org

Table 1: Examples of Condensation and Coupling Reactions of 5-Aminoimidazoles

| Reactants | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| 5-Aminoimidazole, Aldehyde, Meldrum's acid | Acetic acid, room temperature | Tetrahydroimidazo[4,5-b]pyridin-5-one | researchgate.net |

| 5-Aminobenzimidazole, β-Ketoester | Heat | Imidazo[4,5-f]quinoline | arabjchem.org |

| 5-Amino-4,6-dichloro-2-methylpyrimidine, 1-Acetyl-2-imidazolin-2-one | POCl₃ | Aminopyrimidine derivative | researchgate.net |

| 5-Diazoimidazole-4-carboxamide, 2-Naphthol | pH 8 | Azo-coupled product | datapdf.com |

| Bromoimidazole, Amine | Pd catalyst, tBuBrettPhos ligand | Aminoimidazole | acs.org |

Reactivity at the Phenyl Substituent

The phenyl ring at the C4 position of the imidazole core is susceptible to electrophilic aromatic substitution (SEAr) reactions. The imidazole ring itself acts as a substituent on the phenyl ring, influencing the rate and regioselectivity of the substitution.

The imidazole moiety is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. This is due to the ability of the nitrogen atoms to donate electron density to the phenyl ring through resonance. However, under acidic conditions, protonation of the imidazole ring can render it a deactivating, meta-directing group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, the nitration of benzene (B151609) derivatives is typically achieved using a mixture of nitric acid and sulfuric acid. youtube.com The regioselectivity of these reactions on the phenyl ring of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine would depend on the specific reaction conditions, particularly the acidity of the medium.

Studies on related phenylimidazole derivatives have shown that substitution on the phenyl ring can significantly impact their biological activity. For instance, in a study of phenyl-imidazole-derived inhibitors of indoleamine 2,3-dioxygenase, substitutions at the ortho, meta, and para positions of the phenyl ring were explored to optimize inhibitory potency. nih.gov

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitro-substituted phenyl group |

| Halogenation | X⁺ (Cl⁺, Br⁺) | X₂, FeX₃ | Halo-substituted phenyl group |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Sulfonated phenyl group |

| Friedel-Crafts Alkylation | R⁺ | R-X, AlX₃ | Alkyl-substituted phenyl group |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Acyl-substituted phenyl group |

Electrophilic Aromatic Substitution Patterns

The phenyl and imidazole rings of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine are both susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is determined by the directing effects of the substituents on these rings.

The phenyl ring at the 4-position of the imidazole is activated towards electrophilic attack by the imidazole ring itself, which is generally considered an electron-donating group. More significantly, the amino group at the 5-position of the imidazole ring, being a potent activating group, will strongly influence the reactivity of the phenyl ring through resonance effects. This activation is expected to direct incoming electrophiles to the ortho and para positions of the phenyl ring. masterorganicchemistry.comlibretexts.org The cyclopropyl group attached to the imidazole nitrogen is not expected to have a significant electronic influence on the phenyl ring's substitution pattern.

The imidazole ring is inherently an electron-rich heterocycle and is reactive towards electrophiles. globalresearchonline.net Electrophilic substitution on the imidazole ring typically occurs at the C2, C4, or C5 positions. In this specific molecule, the C4 and C5 positions are already substituted. The C2 position would be the most likely site for electrophilic attack on the imidazole ring itself.

Predicted Reactivity in Common Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagent/Catalyst | Predicted Major Product(s) | Rationale |

| Halogenation | Br₂ / FeBr₃ | Substitution on the ortho and para positions of the phenyl ring. | The amino and imidazole groups are activating and ortho-, para-directing. masterorganicchemistry.comlibretexts.org |

| Nitration | HNO₃ / H₂SO₄ | Substitution on the ortho and para positions of the phenyl ring. | Strong activation by the amino and imidazole moieties directs the nitro group to these positions. masterorganicchemistry.comlibretexts.org |

| Sulfonation | Fuming H₂SO₄ | Substitution on the ortho and para positions of the phenyl ring. | The reaction is governed by the strong ortho-, para-directing activating groups. masterorganicchemistry.comlibretexts.org |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution on the ortho and para positions of the phenyl ring. | The activating nature of the substituents facilitates this reaction at the indicated positions. |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | Substitution on the ortho and para positions of the phenyl ring. | Similar to acylation, alkylation is directed to the activated ortho and para sites. |

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine, both the amino group and the nitrogen atoms of the imidazole ring can potentially act as DMGs.

The amino group is a known, albeit moderate, directing group for ortho-lithiation. wikipedia.org More significantly, the imidazole ring, with its Lewis basic nitrogen atoms, can effectively direct metalation to the ortho positions of the attached phenyl ring. uwindsor.casemanticscholar.org The combined effect of the amino and imidazole groups is expected to strongly favor the deprotonation of the ortho carbons of the phenyl ring upon treatment with a strong base like n-butyllithium or sec-butyllithium.

Once the ortho-lithiated species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This provides a versatile route for the synthesis of specifically substituted derivatives.

Potential Directed Functionalization Reactions:

| Reaction Type | Reagent Sequence | Potential Product |

| Ortho-Hydroxylation | 1. s-BuLi, THF, -78 °C; 2. B(OMe)₃; 3. H₂O₂ | 2-(5-amino-1-cyclopropyl-1H-imidazol-4-yl)phenol |

| Ortho-Amination | 1. s-BuLi, THF, -78 °C; 2. TsN₃; 3. NaBH₄ | 2-(5-amino-1-cyclopropyl-1H-imidazol-4-yl)aniline |

| Ortho-Carboxylation | 1. s-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 2-(5-amino-1-cyclopropyl-1H-imidazol-4-yl)benzoic acid |

| Ortho-Halogenation | 1. s-BuLi, THF, -78 °C; 2. C₂Cl₆ or Br₂ | 1-cyclopropyl-4-(2-halophenyl)-1H-imidazol-5-amine |

| Ortho-Silylation | 1. s-BuLi, THF, -78 °C; 2. Me₃SiCl | 1-cyclopropyl-4-(2-(trimethylsilyl)phenyl)-1H-imidazol-5-amine |

Furthermore, C-H activation strategies, often catalyzed by transition metals like palladium or nickel, could offer alternative routes for the functionalization of both the phenyl and imidazole rings. nih.govnih.gov For instance, nickel-catalyzed C-H arylation has been demonstrated for imidazoles, typically at the C2 position. nih.gov

Stability and Degradation Pathways (Chemical Stability, not biological metabolism)

The chemical stability of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation.

Chemical Stability:

The N-cyclopropyl amine linkage is a potential site of instability. Studies on similar structures have shown that cyclopropyl amine moieties can undergo hydrolytic degradation, particularly under high pH (basic) conditions. researchgate.net This degradation likely proceeds through ring-opening of the cyclopropyl group. Therefore, the compound is expected to be more stable under neutral or acidic pH conditions.

The imidazole core itself is generally thermally stable. lookchem.comrsc.org However, under harsh oxidative conditions, the imidazole ring can be susceptible to degradation, which may involve ring-opening reactions. ntnu.no

Degradation Pathways:

Hydrolytic Degradation: Under basic conditions, the cyclopropyl ring attached to the imidazole nitrogen is susceptible to nucleophilic attack, leading to ring-opening and subsequent degradation products.

Oxidative Degradation: Strong oxidizing agents can lead to the formation of N-oxides or cause cleavage of the imidazole ring. The presence of the electron-rich phenyl and amino groups may increase the susceptibility to oxidation. ntnu.no

Photodegradation: Imidazole derivatives, particularly those with aromatic substituents, can undergo photo-oxidation reactions upon exposure to UV light. rsc.org The formation of reactive oxygen species can lead to complex degradation pathways.

Predicted Stability under Various Conditions:

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH < 7) | Relatively Stable | Protonated species |

| Neutral (pH 7) | Relatively Stable | - |

| Basic (pH > 7) | Unstable | Ring-opened products from cyclopropyl amine hydrolysis |

| Elevated Temperature | Moderately Stable | Potential for imidazole ring degradation at very high temperatures |

| Exposure to Light | Potentially Unstable | Photo-oxidation products |

Mechanistic Investigations of Transformations Involving 1 Cyclopropyl 4 Phenyl 1h Imidazol 5 Amine

Elucidation of Reaction Pathways

The elucidation of reaction pathways is a cornerstone of mechanistic chemistry, combining experimental evidence with theoretical calculations to map the course of a chemical transformation.

Experimental Mechanistic Studies

Experimental techniques such as isotope labeling and kinetic studies are powerful tools for probing reaction mechanisms. While specific studies on 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine are not extensively documented in publicly available literature, the principles can be illustrated through methodologies applied to analogous imidazole (B134444) syntheses.

Isotope labeling, for instance, can trace the path of atoms from reactants to products. In the synthesis of imidazole derivatives, labeling specific carbon or nitrogen atoms can confirm bond formations and rearrangements. For example, in multi-component reactions (MCRs) used to form complex heterocyclic structures, isotopic labeling helps to safely and efficiently track the incorporation of atoms from different starting materials, which is particularly valuable when using short-lived isotopes for applications in medical diagnostics. nih.gov The use of carbon-14 (B1195169) labeled precursors has been employed in the synthesis of imidazole-based cytokine inhibitors to support drug metabolism and pharmacokinetic studies. orientjchem.org

Kinetic studies, which measure how reaction rates change with concentration and temperature, provide quantitative data to support or refute a proposed mechanism. For instance, determining the rate law for the formation of a substituted imidazole can reveal the molecularity of the rate-determining step.

Identification and Characterization of Reaction Intermediates

The direct observation or trapping of transient intermediates is a significant challenge in mechanistic chemistry, yet it provides invaluable evidence for a proposed reaction pathway. In the synthesis of substituted imidazoles, various intermediates can be postulated. For example, in the construction of the imidazole ring, the reaction may proceed through a di-imine intermediate. chemsrc.com

In some cases, intermediates can be isolated and characterized. For instance, in the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a related compound, a novel bicyclic entity, 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, was isolated and confirmed by mass spectrometry and NMR, providing insight into a potential side reaction or alternative pathway. bldpharm.com Similarly, in reactions of C-2 aroyl substituted imidazoles, imidazolo methanol (B129727) derivatives have been isolated as key intermediates. nih.gov The reaction of 1,3-di-o-tolylguanidine (B1662265) with 2-chloro-1-(4-chlorophenyl)ethan-1-one is proposed to proceed through the regioselective alkylation of the Nsp2 of the guanidine, followed by an intramolecular condensation and a final tautomerization/aromatization step to yield the 2-amino imidazole product. chemsrc.com

Understanding Catalytic Cycles (if applicable to synthesis or reactions)

Many synthetic routes to complex molecules like 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine rely on catalysis to enhance efficiency and selectivity. Understanding the catalytic cycle is key to optimizing these reactions.

While specific catalytic cycles for the synthesis of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine are not detailed in the available literature, analogous processes for other imidazoles offer insight. For instance, copper-catalyzed reactions are used for the synthesis of 1,4-diaryl-1H-imidazoles. These reactions are proposed to involve an N-arylformimidate intermediate formed from the insertion of isocyanide into an alcohol, which then undergoes a base-promoted cycloaddition. bldpharm.com Rhodium catalysts are also employed in the synthesis of substituted imidazoles from 1-sulphonyl-1,2,3-triazoles, where a rhodium carbenoid is a key intermediate in the catalytic cycle. chemsrc.com

The general steps in such a catalytic cycle typically involve:

Catalyst Activation: The precatalyst is converted into the active catalytic species.

Substrate Coordination: One or more reactants coordinate to the metal center.

Catalytic Transformation: A series of steps, such as oxidative addition, migratory insertion, or reductive elimination, occur on the metal center to form the product.

Product Release: The final product dissociates from the catalyst.

Catalyst Regeneration: The catalyst returns to its active state, ready to begin a new cycle.

Kinetic and spectroscopic studies are essential to delineate these individual steps and identify the rate-limiting step of the cycle.

Role of Substituents in Directing Reactivity and Selectivity

The substituents on the imidazole core—the N1-cyclopropyl group, the C4-phenyl group, and the C5-amino group—play a critical role in modulating the molecule's electronic properties and steric environment, thereby influencing its reactivity and the selectivity of its transformations.

N1-Cyclopropyl Group: The cyclopropyl (B3062369) group is an interesting substituent that can exhibit electronic properties similar to a vinyl group due to the p-character of its C-C bonds. It can participate in conjugation and influence the electron density of the imidazole ring. Sterically, it is less bulky than many other alkyl or aryl groups, which can affect the accessibility of reagents to the nitrogen atom and adjacent positions.

C4-Phenyl Group: The phenyl ring at the C4 position will have a significant electronic impact through both inductive and resonance effects. It can stabilize adjacent charged intermediates through delocalization. The steric bulk of the phenyl group can direct incoming reagents to other positions on the imidazole ring. In reactions involving 4,5-diphenyl-1H-imidazole-2-thiol, steric effects in the transition state were found to dictate the reaction pathway, leading to different cyclization products compared to the less hindered 4-phenyl-1H-imidazole-2-thiol. researchgate.net

C5-Amino Group: The amino group is a strong electron-donating group, significantly increasing the electron density of the imidazole ring, particularly at the C2 and C4 positions. This makes the ring more susceptible to electrophilic attack. The basicity of the amino group also provides a reactive site for transformations such as acylation or alkylation.

Computational Support for Mechanistic Proposals

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating and predicting reaction mechanisms. DFT calculations can provide valuable insights into the structures and energies of reactants, transition states, and intermediates along a reaction pathway.

For a molecule like 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine, DFT studies could be employed to:

Model Reaction Pathways: By calculating the potential energy surface, the most likely reaction pathway can be identified as the one with the lowest energy barrier.

Characterize Transition States: The geometry of transition states can be optimized, and vibrational frequency analysis can confirm them as first-order saddle points on the potential energy surface.

Analyze Electronic Structure: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can reveal charge distributions and identify nucleophilic and electrophilic sites within the molecule, predicting its reactivity towards different reagents. For example, in a study of an imidazole-derived thiosemicarbazone, DFT calculations identified the most acidic hydrogen atom based on its NMR chemical shift and charge distribution. orientjchem.org

Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts can be compared with experimental data to validate the proposed structures of intermediates and products. bldpharm.com

The following table illustrates the type of data that can be generated from DFT calculations on a related pyrazole (B372694) compound, showcasing the prediction of NMR chemical shifts using different functionals.

| Functional | Basis Set | Geometry | 1H RMSE (ppm) | 13C RMSE (ppm) |

| B97D | TZVP | B3LYP/TZVP | 0.22 | 4.81 |

| TPSSTPSS | TZVP | B3LYP/TZVP | 0.22 | 5.09 |

| B3LYP | TZVP | B3LYP/TZVP | 0.23 | 5.86 |

| M06-2X | TZVP | B3LYP/TZVP | 0.45 | 11.23 |

| Data adapted from a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. bldpharm.com RMSE (Root Mean Square Error) indicates the deviation from experimental values. |

Such computational studies, when combined with experimental evidence, provide a powerful and comprehensive picture of the mechanistic details of chemical transformations involving 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments would be essential to confirm the constitution and connectivity of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine, the expected ¹H NMR spectrum would show several key signals. The phenyl group protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the cyclopropyl (B3062369) group would be found in the upfield region (typically δ 0.5-1.5 ppm), with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing complex splitting due to their diastereotopic nature. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The single proton on the imidazole (B134444) ring (C2-H) would be expected in the downfield region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. organicchemistrydata.org For the target compound, distinct signals would be expected for the carbons of the phenyl ring, the cyclopropyl ring, and the imidazole ring. The imidazole ring carbons would resonate in the range of δ 115-140 ppm, while the phenyl carbons would also appear in a similar aromatic region (δ 120-140 ppm), with the carbon attached to the imidazole ring (ipso-carbon) being further downfield. The cyclopropyl carbons would be significantly upfield (δ 5-20 ppm).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the phenyl ring and the cyclopropyl group. For instance, it would show correlations between the adjacent protons on the aromatic ring and between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, such as linking the upfield ¹H signals to the cyclopropyl carbons and the aromatic ¹H signals to their respective phenyl and imidazole carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for piecing together the molecular structure. For example, it would show correlations between the cyclopropyl protons and the N1-attached imidazole carbon, and between the phenyl protons and the C4 imidazole carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for confirming stereochemistry and spatial arrangements. A key observation would be a NOE correlation between the protons of the cyclopropyl group and the C5-amine or the C4-phenyl group, depending on the rotational conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine (Note: These are estimated values for illustrative purposes as experimental data is not publicly available. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | 7.5 - 7.8 | 135 - 140 |

| Imidazole C4 | - | 130 - 135 |

| Imidazole C5 | - | 120 - 125 |

| Phenyl C (ortho) | 7.6 - 7.8 | 128 - 130 |

| Phenyl C (meta) | 7.3 - 7.5 | 127 - 129 |

| Phenyl C (para) | 7.2 - 7.4 | 125 - 127 |

| Phenyl C (ipso) | - | 130 - 135 |

| Amine NH₂ | 4.0 - 5.5 (broad) | - |

| Cyclopropyl CH | 2.8 - 3.2 | 25 - 35 |

| Cyclopropyl CH₂ | 0.8 - 1.2 | 5 - 10 |

While 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine does not possess a chiral center, NMR spectroscopy, particularly NOESY, is instrumental in understanding the preferred conformation and the potential for restricted rotation around single bonds. For example, NOESY could reveal the through-space proximity between the protons of the N-cyclopropyl group and the ortho-protons of the C4-phenyl group. This information helps to define the three-dimensional orientation of the substituents around the central imidazole core.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive structural proof by mapping the precise positions of atoms in a single crystal. This technique would not only confirm the connectivity but also provide detailed information on the molecule's three-dimensional geometry.

Table 2: Crystallographic Data Parameters to be Determined (Note: This table lists the parameters that would be obtained from an X-ray diffraction experiment. No values are provided as a crystal structure is not publicly available.)

| Parameter | Description |

| Chemical Formula | C₁₂H₁₃N₃ |

| Formula Weight | 199.25 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | Unit cell edge lengths |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) | To be determined |

The primary output of a successful X-ray structure determination is a detailed model of the atomic positions. From this model, precise measurements of all bond lengths, bond angles, and torsion angles can be extracted. acdlabs.com This data would confirm the expected geometries of the phenyl and imidazole rings (planar) and the cyclopropyl group (trigonal). Of particular interest would be the torsion angle between the plane of the phenyl ring and the plane of the imidazole ring, which would quantify the degree of twist between these two aromatic systems. Furthermore, analysis of intermolecular interactions like hydrogen bonding (e.g., involving the amine group) would reveal how the molecules pack together in the crystal lattice.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. libretexts.orgsavemyexams.com

For 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine (Molecular Formula: C₁₂H₁₃N₃), the molecular weight is 199.25 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) very close to this value, confirming the elemental composition.

The fragmentation pattern, typically generated using techniques like electron impact (EI) ionization, provides a molecular fingerprint. chemguide.co.uk Key fragmentation pathways for this molecule would likely involve the cleavage of the substituents from the imidazole core.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine (Note: These predictions are based on common fragmentation rules for illustrative purposes.)

| m/z Value (predicted) | Identity of Fragment | Plausible Origin |

| 199 | [C₁₂H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 158 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group |

| 122 | [M - C₆H₅]⁺ | Loss of the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

The relative abundance of these fragment ions helps to deduce the structure. For example, a very intense peak corresponding to the loss of the cyclopropyl group might suggest that this is a relatively labile substituent.

Other Advanced Spectroscopic Techniques for Electronic and Molecular Characterization

A suite of spectroscopic techniques is employed to probe the electronic and vibrational properties of molecules, providing insights into their bonding, functional groups, and chromophoric systems.

Electronic absorption spectroscopy, typically using ultraviolet and visible (UV-Vis) light, investigates the electronic transitions within a molecule. The absorption maxima (λ_max_) correspond to the promotion of electrons from lower to higher energy molecular orbitals. For phenyl-imidazole derivatives, these transitions are often π → π* in nature, originating from the aromatic and imidazole ring systems. Studies on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol have shown absorption peaks in the UV-Vis region that are attributed to such transitions. researchgate.netsemanticscholar.org

Table 2: Electronic Absorption Data for a Phenyl-Imidazole Derivative

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Transition Type |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMF | 340, 406 | π → π* |

Data from UV-Vis absorption spectra. researchgate.netsemanticscholar.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups and ascertain the molecular structure by probing the vibrational modes of a molecule. Detailed vibrational studies have been conducted on 4-phenyl-1H-imidazole (4PI). nih.gov The spectra reveal characteristic bands for the N-H, C-H, and aromatic C=C stretching and bending vibrations.

Table 3: Selected Vibrational Spectroscopy Data for 4-phenyl-1H-imidazole

| Vibrational Mode | IR (ATR-FTIR, cm⁻¹) | Raman (cm⁻¹) |

| N-H stretch | ~3100-2600 (broad) | - |

| Aromatic C-H stretch | ~3057 | - |

| Imidazole/Phenyl C=C stretch | 1607, 1561, 1511 | - |

Data obtained from spectroscopic studies on 4-(3-Fluorophenyl)-1H-imidazole. nih.gov

Advanced magnetic resonance techniques such as Mössbauer spectroscopy, Magnetic Circular Dichroism (MCD), and Electron Paramagnetic Resonance (EPR) are powerful for characterizing molecules with specific properties (e.g., containing certain metals or unpaired electrons). Based on the available literature, these techniques have not been applied to the study of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine or its close non-metallic derivatives. Therefore, no data is available for this section.

Role As a Synthetic Building Block and Chemical Scaffold Exploration

Utilization in the Construction of Complex Molecular Architectures

The structure of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine, featuring a reactive primary amine adjacent to a phenyl group on an imidazole (B134444) core, presents multiple avenues for the construction of intricate molecular architectures. The 5-aminoimidazole moiety is a well-established precursor in the synthesis of purine (B94841) analogs and other fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The primary amino group at the C5 position is a key functional handle for a variety of chemical transformations. It can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the imidazole core. For instance, reaction with β-ketoesters or malonic esters can lead to the formation of pyrimido[5,4-d]imidazole systems. Furthermore, the amino group can be acylated, sulfonylated, or alkylated, providing a anchor point for the attachment of diverse molecular fragments.

Scaffold Diversity Generation through Chemical Modification

The inherent reactivity of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine makes it an excellent starting point for generating scaffold diversity. Chemical modifications can be systematically performed at several positions to create a library of related but structurally distinct molecules.

Table 1: Potential Sites for Chemical Modification and Resulting Scaffolds

| Modification Site | Reagent Type | Resulting Scaffold Type |

| C5-Amine | Aldehydes/Ketones | Schiff bases, secondary amines |

| C5-Amine | Acyl chlorides/Anhydrides | Amides |

| C5-Amine | Isocyanates/Isothiocyanates | Ureas/Thioureas |

| C5-Amine | Dicarbonyls | Fused pyrazines, pyrimidines |

| Phenyl Ring | Electrophiles (e.g., NBS, HNO₃) | Substituted phenyl derivatives |

| Imidazole Nitrogen (N3) | Alkyl halides | Quaternary imidazolium (B1220033) salts |

One common strategy involves the multicomponent reaction approach. For example, a one-pot reaction of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine with an aldehyde and an isocyanide (an Ugi-type reaction) could, in principle, generate a diverse set of peptidomimetic structures. nih.gov Each component of the reaction can be varied, leading to a combinatorial library of products with a high degree of molecular diversity.

Furthermore, the initial product from a reaction at the C5-amine can serve as an intermediate for subsequent transformations. For example, an amide derivative can be further functionalized, or a fused heterocyclic system can be elaborated with additional substituents, thus expanding the accessible chemical space from this single building block.

Exploration of Structure-Property Relationships (Chemical Properties only)

Modulating Solubility and Other Physico-chemical Characteristics

The physico-chemical properties of molecules derived from 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine can be fine-tuned through strategic chemical modifications. The parent molecule possesses a balance of lipophilic (phenyl and cyclopropyl (B3062369) groups) and hydrophilic (amino and imidazole groups) features.

The introduction of polar functional groups, such as hydroxyls, carboxylates, or sulfonates, onto the phenyl ring would be expected to increase the aqueous solubility of the resulting derivatives. Conversely, appending larger, non-polar alkyl or aryl groups would likely decrease water solubility and enhance solubility in organic solvents.

Impact of Structural Modifications on Reaction Efficacy and Selectivity

Structural modifications to the 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine scaffold can have a profound impact on the efficacy and selectivity of subsequent chemical reactions.

The steric bulk of the N1-cyclopropyl group can influence the approach of reagents to the adjacent C5-amino group. This steric hindrance can affect the rate of reaction and, in cases where multiple reactive sites are present, can enhance the regioselectivity of a transformation. For instance, in reactions involving the imidazole N3 nitrogen, the cyclopropyl group may direct incoming electrophiles to the less hindered nitrogen.

The electronic nature of substituents on the 4-phenyl ring can alter the nucleophilicity of the C5-amino group. An electron-withdrawing group (e.g., a nitro or cyano group) on the phenyl ring would decrease the electron density on the amino group, potentially reducing its reactivity towards electrophiles. Conversely, an electron-donating group (e.g., a methoxy (B1213986) or methyl group) would enhance the nucleophilicity of the amine, leading to faster reaction rates. This modulation of reactivity is a key principle in controlling the outcome of synthetic sequences.

Potential in Materials Science or Catalyst Design (Non-biological applications)

While the primary research focus for many imidazole derivatives lies in medicinal chemistry, the structural motifs present in 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine suggest potential for non-biological applications.

In materials science, the rigid, aromatic nature of the phenylimidazole core makes it a candidate for incorporation into larger conjugated systems. Derivatives of this compound could potentially be explored as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to functionalize the phenyl ring and the amino group allows for the tuning of electronic properties and the attachment of polymerizable groups.

In the realm of catalysis, the imidazole moiety is a well-known ligand for transition metals. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the C5-amino group provides an additional site for modification to create bidentate or tridentate ligands. Such ligands could be used to prepare novel metal complexes with catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations. The stereochemical information provided by the cyclopropyl group could also be exploited in the design of chiral catalysts for asymmetric synthesis. For example, phenylimidazole derivatives have been investigated for their ability to form complexes with metals and for their optical properties. researchgate.netresearchgate.net

Q & A

Q. Q1. What are the optimal synthetic routes for 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine, and how can reaction conditions be systematically optimized?

A1. The synthesis of imidazole derivatives typically involves cyclization reactions, such as the condensation of α-aminoketones with aldehydes or nitriles. For 1-cyclopropyl-4-phenyl derivatives, introducing the cyclopropane moiety may require specialized reagents like cyclopropanecarboxylic acid derivatives or transition-metal-catalyzed cross-coupling. Optimization steps include:

- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents.

- Catalyst screening : Use palladium or copper catalysts for regioselective cyclopropane incorporation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the amine product.

Table 1 : Example reaction conditions for imidazole synthesis.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–120°C | Avoid exceeding 150°C to prevent decomposition |

| Solvent | DMF, THF | Polar aprotic solvents enhance solubility |

| Catalyst | Pd(OAc)₂, CuI | Metal catalysts improve cyclopropane coupling |

Q. Q2. Which analytical techniques are essential for confirming the structure and purity of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine?

A2. Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure, particularly for verifying cyclopropane geometry .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm).

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity and stability of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine under varying pH and solvent conditions?

A3. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Tautomerism : Stability of amine vs. imine forms in polar solvents.

- Degradation pathways : Hydrolysis of the cyclopropane ring under acidic conditions (pH < 3).

- Solvent effects : Dielectric constant adjustments in COSMO-RS simulations to predict solubility .

Table 2 : Predicted degradation products under acidic conditions.

| Condition | Major Product | Mechanism |

|---|---|---|

| pH 2.0 | 1-Cyclopropyl-4-phenylimidazole | Ring-opening via protonation |

| pH 7.4 | Stable amine | No significant degradation |

Q. Q4. How can structural data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?

A4. Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:

- Variable-temperature NMR : Identify conformational exchange (e.g., cyclopropane ring puckering) .

- Twinned crystal refinement : Use SHELXL to model overlapping electron densities in X-ray data .

- Complementary techniques : Pair solid-state (X-ray) and solution-state (NMR) data to reconcile discrepancies.

Q. Q5. What strategies enable structure-activity relationship (SAR) studies for modifying the cyclopropane and phenyl substituents?

A5. Systematic SAR approaches include:

- Substituent variation : Replace phenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Bioisosteric replacement : Substitute cyclopropane with spirocyclic or bicyclic moieties to enhance metabolic stability .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with optimal binding to target proteins.

Data Analysis and Interpretation

Q. Q6. How should researchers address conflicting biological activity data (e.g., inconsistent IC₅₀ values) across studies?

A6. Potential causes and solutions:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. fluorescence) .

- Compound purity : Re-evaluate HPLC traces; impurities >2% can skew results.

- Statistical analysis : Apply ANOVA or t-tests to assess significance across replicates.

Q. Q7. What advanced crystallographic tools are recommended for resolving complex hydrogen-bonding networks in this compound?

A7. Use:

- SHELXL : For refining hydrogen atom positions and anisotropic displacement parameters .

- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to visualize disorder or steric strain .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) using CrystalExplorer.

Stability and Safety

Q. Q8. What are the recommended storage conditions to prevent degradation of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine?

A8. Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials. Avoid exposure to:

- Light : UV radiation accelerates cyclopropane ring-opening.

- Humidity : Silica gel desiccants prevent hydrolysis of the amine group .

Q. Q9. How can researchers assess the compound’s toxicity profile in early-stage studies?

A9. Preliminary screens include:

- Ames test : Bacterial reverse mutation assay for mutagenicity.

- HEK293 cell viability : Measure IC₅₀ in human kidney cells.

- In silico prediction : Tools like ProTox-II estimate LD₅₀ and hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.